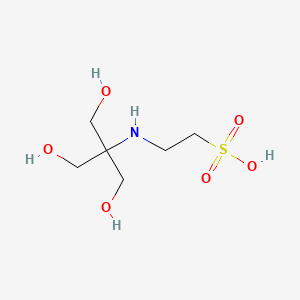

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid

Übersicht

Beschreibung

2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethansulfonsäure ist eine organische Verbindung, die zur Klasse der 1,2-Aminoalkohole gehört. Diese Verbindungen enthalten eine Alkylkette mit einer Aminogruppe, die an das C1-Atom gebunden ist, und einer Alkoholgruppe, die an das C2-Atom gebunden ist

Vorbereitungsmethoden

Die Synthese von 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethansulfonsäure umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Amins mit einem Sulfonsäurederivat unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator sowie spezifische Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird . Industrielle Produktionsmethoden können großtechnische Reaktoren und Durchflussverfahren umfassen, um die Ausbeute und Effizienz zu optimieren.

Analyse Chemischer Reaktionen

2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethansulfonsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfonsäurederivaten führen, während die Reduktion Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Buffering Agent in Biochemical Research

TES is primarily recognized for its role as a buffering agent. It is particularly effective in physiological pH ranges (approximately pH 7.2 to 7.5), making it suitable for various biological experiments.

Properties of TES as a Buffer

- pKa Values : The second dissociation constant (pK2) of TES has been reported, providing essential thermodynamic data for its use in buffer solutions .

- Temperature Stability : Studies have shown that the buffering capacity of TES remains stable across a range of temperatures (5°C to 55°C), which is critical for experiments requiring precise pH control .

| Temperature (°C) | pH Value |

|---|---|

| 5 | 7.25 |

| 25 | 7.40 |

| 37 | 7.45 |

| 55 | 7.30 |

Applications in Molecular Biology

TES is extensively used in molecular biology protocols, particularly in enzyme assays and protein purification processes.

Enzyme Activity Assays

TES buffers are employed to maintain optimal pH conditions during enzyme reactions, ensuring accurate measurements of enzymatic activity. For instance, its use has been documented in assays involving various hydrolases and transferases .

Protein Purification

In protein purification techniques such as chromatography, TES buffers facilitate the elution of proteins while maintaining their structural integrity and functionality. This is crucial for obtaining high-purity protein samples for downstream applications .

Clinical Applications

TES has found applications beyond research settings, extending into clinical diagnostics and therapeutic formulations.

Diagnostic Testing

The stability of TES buffers at physiological pH makes them ideal for use in diagnostic tests, including blood and serum analyses where accurate pH control is vital for assay reliability .

Therapeutic Formulations

In pharmaceutical formulations, TES can be used to stabilize active ingredients, enhancing their efficacy and shelf-life by preventing degradation due to pH fluctuations .

Case Studies Highlighting the Use of TES

Several studies illustrate the practical applications of TES across different fields:

Study on Buffer Performance

A comparative study evaluated various zwitterionic buffers, including TES, demonstrating its superior performance in maintaining pH stability during biochemical reactions involving sensitive biomolecules .

Clinical Application in Drug Formulation

Research published in a clinical journal highlighted the incorporation of TES into a drug formulation aimed at treating metabolic disorders, showcasing its effectiveness in stabilizing the drug's active components under physiological conditions .

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethansulfonsäure kann mit anderen ähnlichen Verbindungen wie 2-Hydroxymethyl-1,3-Propandiol und 2-Ethyl-2-(hydroxymethyl)-1,3-Propandiol verglichen werden . Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich jedoch in ihren chemischen Eigenschaften und Anwendungen. Die Einzigartigkeit von 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethansulfonsäure liegt in ihren spezifischen funktionellen Gruppen und dem Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie.

Biologische Aktivität

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, commonly referred to as TES, is a zwitterionic buffer widely used in biological and biochemical research. Its chemical formula is , with a molecular weight of 229.25 g/mol. The compound exhibits a pKa value of approximately 7.5 at 20 °C, making it particularly suitable for maintaining physiological pH levels in various biological applications .

Buffering Capacity

TES is recognized for its excellent buffering capacity in the physiological pH range (7.2 to 7.5). This characteristic is crucial for experiments requiring stable pH conditions, such as enzyme assays and cell culture . The buffering action of TES is attributed to its ability to resist changes in pH upon the addition of acids or bases, making it an ideal choice for biological systems that are sensitive to pH fluctuations.

Case Studies and Research Findings

-

Cell Culture Applications :

- TES has been utilized in various cell culture media formulations. For instance, a study demonstrated that TES buffers maintained optimal growth conditions for Candida albicans in a defined medium, significantly enhancing cell viability and metabolic activity compared to other buffers like phosphate-buffered saline (PBS) .

-

Enzyme Activity :

- Research has shown that TES buffers can enhance the activity of certain enzymes. For example, TES was employed in assays measuring the activity of dehydrogenases, where it provided a stable environment conducive to enzyme function. The results indicated that enzyme kinetics were significantly affected by the choice of buffer, with TES yielding higher reaction rates .

-

Thermodynamic Studies :

- A comprehensive study investigated the thermodynamic properties of TES across varying temperatures (5 °C to 55 °C). The second dissociation constant (pK2) was determined, providing insights into the buffer's behavior under different ionic strengths and temperatures. These findings are essential for applications requiring precise control over biochemical reactions .

Comparative Analysis of Buffering Agents

| Buffering Agent | pKa | Optimal pH Range | Biological Applications |

|---|---|---|---|

| TES | 7.5 | 7.2 - 7.5 | Cell culture, enzyme assays |

| HEPES | 7.5 | 7.2 - 8.2 | Cell culture, protein studies |

| MOPS | 7.2 | 6.5 - 7.9 | Molecular biology applications |

| PBS | 7.4 | 7.2 - 7.6 | General biological assays |

This table illustrates the comparative effectiveness of TES against other common buffering agents, highlighting its suitability for specific biological applications.

Mechanistic Insights

The mechanism by which TES exerts its buffering action involves the equilibrium between its protonated and deprotonated forms, allowing it to neutralize excess acids or bases effectively:

This equilibrium is crucial for maintaining stable pH levels in biological systems where enzymatic reactions are sensitive to pH changes.

Eigenschaften

IUPAC Name |

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCBASBOOFNAJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)NC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064643 | |

| Record name | TES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7365-44-8 | |

| Record name | N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-TRIS(HYDROXYMETHYL)METHYL-2-AMINOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L173DK6289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.